molecular formula C12H10BrN3O B2726655 N-(5-bromo-6-methylpyridin-2-yl)pyridine-3-carboxamide

N-(5-bromo-6-methylpyridin-2-yl)pyridine-3-carboxamide

Cat. No.: B2726655
M. Wt: 292.13 g/mol
InChI Key: NDJKZNLGRFZBMO-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methylpyridin-2-yl)pyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of bromine and methyl groups in the pyridine ring enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)pyridine-3-carboxamide typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 5-bromo-2-methylpyridin-3-amine with pyridine-3-boronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide. The reaction conditions are typically mild, with temperatures ranging from 80°C to 100°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methylpyridin-2-yl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-6-methylpyridin-2-yl)pyridine-3-carboxamide is unique due to the presence of both bromine and methyl groups in the pyridine ring. These substituents enhance its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O/c1-8-10(13)4-5-11(15-8)16-12(17)9-3-2-6-14-7-9/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJKZNLGRFZBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CN=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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